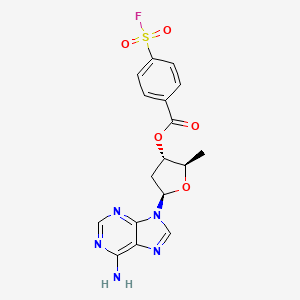![molecular formula C12H4Cl3FO B12898218 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan CAS No. 669767-00-4](/img/structure/B12898218.png)
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan is a chemical compound belonging to the dibenzofuran family. Dibenzofurans are heterocyclic organic compounds with a structure consisting of two benzene rings fused to a central furan ring. This particular compound is characterized by the presence of three chlorine atoms and one fluorine atom attached to the dibenzofuran core .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan can be achieved through various methods. One common approach involves the halogenation of dibenzofuran derivatives. For instance, the chlorination and fluorination of dibenzofuran can be carried out using reagents such as chlorine gas and fluorine gas under controlled conditions .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis processes. These processes often start with the preparation of intermediate compounds, followed by selective halogenation reactions to introduce the chlorine and fluorine atoms. The reaction conditions, such as temperature, pressure, and the presence of catalysts, are carefully optimized to achieve high yields and purity .
Analyse Des Réactions Chimiques
Types of Reactions
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan undergoes various chemical reactions, including:
Electrophilic Substitution: The compound can participate in electrophilic substitution reactions due to the presence of electron-withdrawing halogen atoms.
Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different oxidation states.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as sulfuric acid and nitric acid are commonly used.
Nucleophilic Substitution: Reagents like sodium hydroxide and potassium hydroxide are employed.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1,2,3-Trichloro-6-fluorodibenzo[b,d]furan has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in cellular processes, thereby exerting its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzofuran: The parent compound of 1,2,3-Trichloro-6-fluorodibenzo[b,d]furan, which lacks the halogen substituents.
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine: A related compound with a different substitution pattern.
Uniqueness
This compound is unique due to its specific halogenation pattern, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
669767-00-4 |
|---|---|
Formule moléculaire |
C12H4Cl3FO |
Poids moléculaire |
289.5 g/mol |
Nom IUPAC |
1,2,3-trichloro-6-fluorodibenzofuran |
InChI |
InChI=1S/C12H4Cl3FO/c13-6-4-8-9(11(15)10(6)14)5-2-1-3-7(16)12(5)17-8/h1-4H |
Clé InChI |
ZVEJTRYPVTUNCM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)F)OC3=CC(=C(C(=C23)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


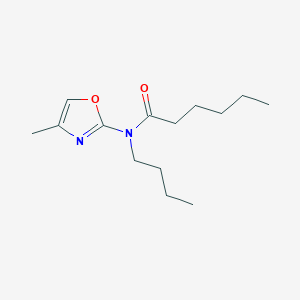
![2-(Methylthio)-4-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12898137.png)

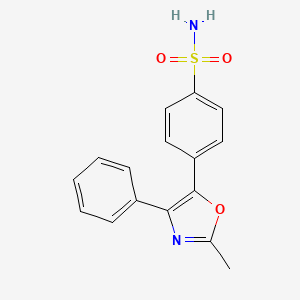
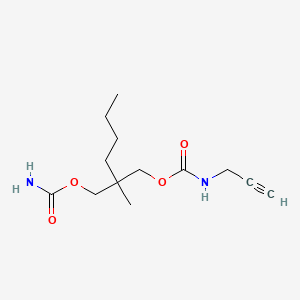
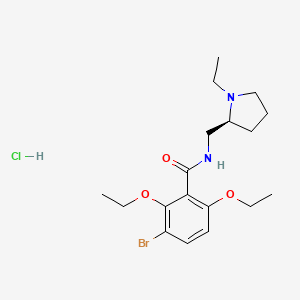
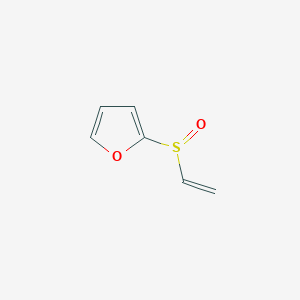
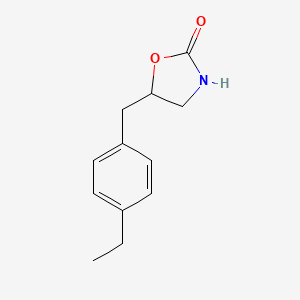
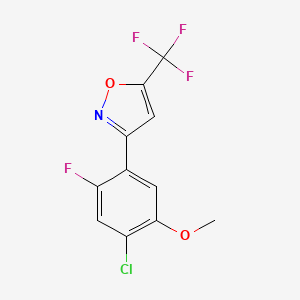
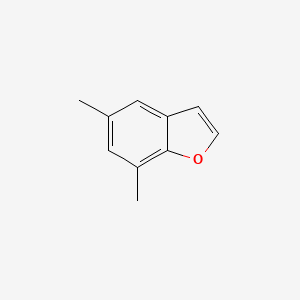
![Carbonic acid, 5,7-dihydroindolo[2,3-b]carbazol-6-yl ethyl ester](/img/structure/B12898198.png)

![5-(4-Iodophenyl)-2H,5H-[1,3]dithiolo[4,5-c]pyrrole-2-thione](/img/structure/B12898211.png)
